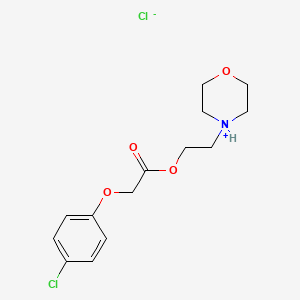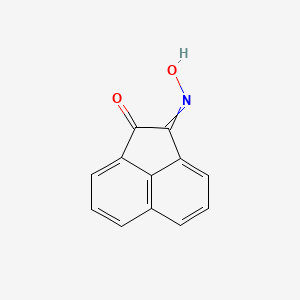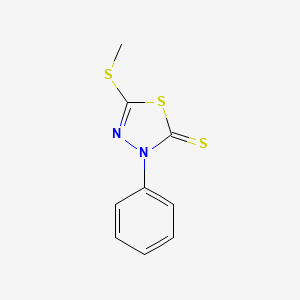
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride is a chemical compound with a complex structure consisting of 18 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride typically involves the condensation of p-chlorophenoxyacetic acid with 2-morpholinoethanol, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of immunosuppression.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride include:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-Morpholinoethyl ester: Used in various chemical synthesis processes.
Mycophenolate mofetil: An immunosuppressive agent with a similar ester structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34666-19-8 |
|---|---|
Molekularformel |
C14H19Cl2NO4 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride |
InChI |
InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H |
InChI-Schlüssel |
JFPGIZTWTISKDI-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Kanonische SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,10,12-Trimethyl-4-(4-methylphenyl)-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655234.png)
![4-Ethyl-8-methyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655236.png)
![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)


![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)
![2-phenyl-1H-benzo[g]indole](/img/structure/B1655244.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)






